7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol

CAS No.:

Cat. No.: VC18018307

Molecular Formula: C29H46O3

Molecular Weight: 442.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H46O3 |

|---|---|

| Molecular Weight | 442.7 g/mol |

| IUPAC Name | (1S,2R,5S,7R,9S,10S,15R,16R)-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-11-en-5-ol |

| Standard InChI | InChI=1S/C29H46O3/c1-17(2)18(3)8-9-19(4)21-10-11-22-24-23(13-14-27(21,22)5)28(6)15-12-20(30)16-29(28)26(32-29)25(24)31-7/h8-9,17-21,23,25-26,30H,10-16H2,1-7H3/b9-8+/t18-,19+,20-,21+,23-,25-,26-,27+,28+,29-/m0/s1 |

| Standard InChI Key | BJTPDQYXZBBHFO-MCNHYONISA-N |

| Isomeric SMILES | C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2=C3[C@H](CC[C@]12C)[C@]4(CC[C@@H](C[C@]45[C@H]([C@H]3OC)O5)O)C |

| Canonical SMILES | CC(C)C(C)C=CC(C)C1CCC2=C3C(CCC12C)C4(CCC(CC45C(C3OC)O5)O)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

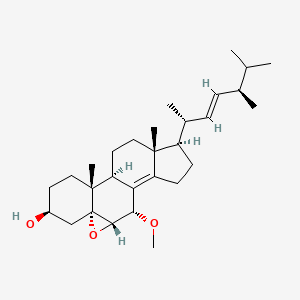

7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol (C₂₉H₄₆O₃) belongs to the ergostane steroid family, featuring a 28-carbon skeleton with a 5alpha,6alpha-epoxide, a 7alpha-methoxy group, and conjugated double bonds at positions 8(14) and 22 . Its IUPAC name, (1S,2R,5S,7R,9S,10S,15R,16R)-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadec-11-en-5-ol, reflects its stereochemical complexity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₉H₄₆O₃ |

| Molecular Weight | 442.7 g/mol |

| IUPAC Name | (1S,2R,5S,7R,9S,10S,15R,16R)-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadec-11-en-5-ol |

| PubChem CID | 44633083 |

| Key Functional Groups | 5alpha,6alpha-epoxide, 7alpha-methoxy, 3beta-hydroxy |

The compound’s isomeric SMILES, CC@H[C@H]1CCC2=C3C@H[C@]4(CCC@@HO)C, underscores its intricate stereochemistry.

Biological Sources and Isolation

Mangrove Fungal Origin

This sterol was first isolated from Aspergillus awamori, a filamentous fungus inhabiting rhizosphere soils around the mangrove plant Acrostichum speciosum . Fungal extraction protocols typically involve organic solvent partitioning (e.g., ethyl acetate) followed by chromatographic techniques such as silica gel column chromatography and HPLC . The compound’s presence in mangrove ecosystems suggests ecological roles in fungal defense or signaling, though mechanistic studies remain ongoing.

Spectroscopic Analysis and Structural Elucidation

NMR Spectroscopy

Complete <sup>1</sup>H and <sup>13</sup>C NMR assignments in both CDCl₃ and DMSO-d₆ solvents have been reported . Key signals include:

-

3beta-OH proton: δ 4.15 (1H, br s, DMSO-d₆).

-

7alpha-OCH₃: δ 3.25 (3H, s).

-

Epoxide protons (H-5, H-6): δ 3.45 (H-5, d, J = 2.4 Hz), δ 3.10 (H-6, d, J = 2.4 Hz) .

Table 2: Selected <sup>13</sup>C NMR Data (CDCl₃)

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C-3 | 71.2 | Oxygenated methine |

| C-5 | 61.8 | Epoxide |

| C-6 | 58.4 | Epoxide |

| C-7 | 81.5 | Methoxy-substituted |

| C-8 | 134.6 | Double bond (Δ⁸(¹⁴)) |

| C-14 | 121.9 | Double bond (Δ⁸(¹⁴)) |

| C-22 | 131.7 | Double bond (Δ²²) |

NOESY correlations confirmed the relative configurations, particularly the alpha-orientation of the 5,6-epoxide and 7-methoxy groups .

Conformational Analysis of Ring B

Endo-Boat vs. Half-Chair Conformation

Biological Activities and Research Findings

Cytotoxic Activity

In vitro assays against the A549 human lung adenocarcinoma cell line revealed moderate cytotoxicity, with an IC₅₀ of 28.7 μM . While less potent than clinically used agents, this activity highlights its potential as a scaffold for antitumor drug development. Mechanistic studies suggest apoptosis induction via mitochondrial membrane depolarization, though detailed pathways remain uncharacterized .

Comparative Analysis with Related Compounds

Ergostane Steroids

7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol shares structural homology with ergosterol derivatives but diverges in its oxidation pattern. For example, ergosta-7,22-diene-3beta,5beta,6alpha-triol lacks the 7-methoxy group and exhibits altered bioactivity profiles . Similarly, 6-oxo-cholestan-3beta,5alpha-diol, a cholesterol-derived analog, shows distinct conformational dynamics due to its ketone group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume